Alloisoimperatorin
Overview
Description
Alloisoimperatorin is a natural product found in Glehnia littoralis and Skimmia laureola . It has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol .
Molecular Structure Analysis
The molecular structure of Alloisoimperatorin includes a furanocoumarin derivative. The IUPAC name for Alloisoimperatorin is 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one . The InChI and Canonical SMILES representations provide more details about its structure .
Physical And Chemical Properties Analysis
Alloisoimperatorin has a molecular weight of 270.28 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. Its Rotatable Bond Count is 2. The Topological Polar Surface Area is 59.7 Ų .
Scientific Research Applications
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Hormone-Dependent Cancers
- Application : Alloisoimperatorin has been identified as a potential therapeutic agent in the study of hormone-dependent cancers .
- Method : Alloisoimperatorin, a phytoestrogen, can be isolated from Angelica dahurica. It can induce alkaline phosphatase (AP) activity with an EC50 of 0.8 μg/mL .
- Results : The compound has shown promise in preclinical studies, but further research is needed to fully understand its potential benefits and risks .
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Alleviation of Menopausal Symptoms
- Application : Alloisoimperatorin may be used in the study of the alleviation of menopausal symptoms .
- Method : As a phytoestrogen, Alloisoimperatorin may mimic the effects of estrogen in the body, potentially helping to alleviate symptoms associated with menopause .
- Results : While there is some evidence to suggest that Alloisoimperatorin may be beneficial in this context, more research is needed to confirm these findings and to understand the potential risks and benefits .
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Preventing Lung Injury After Radiotherapy and Chemotherapy
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Inducing Alkaline Phosphatase Activity
- Application : Alloisoimperatorin has been found to induce alkaline phosphatase (AP) activity .
- Method : Alloisoimperatorin, a phytoestrogen, can be isolated from Angelica dahurica. It can induce AP activity with an EC50 of 0.8 μg/mL .
- Results : This property of Alloisoimperatorin could have various applications in scientific research, but more studies are needed to explore this potential .
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Treatment of Malignant Tumors
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Prevention of Radiation-Induced Lung Injury (RILI) and Chemotherapy-Induced Lung Injury (CILI)
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Treatment of Malignant Tumors
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Prevention of Radiation-Induced Lung Injury (RILI) and Chemotherapy-Induced Lung Injury (CILI)
Safety And Hazards
Alloisoimperatorin should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCROWZWGSUEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alloisoimperatorin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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